5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine
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Overview
Description
5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine typically involves multi-step organic reactionsThe final step involves the diethylation of the amine group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent-free reactions, and the use of green chemistry principles are often employed to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl moiety .
Scientific Research Applications
5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a similar quinoline structure.
Mepacrine: Another antimalarial drug with a quinoline nucleus.
Uniqueness
What sets 5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
95263-97-1 |
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Molecular Formula |
C21H19ClN4O2 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-a]quinolin-4-amine |
InChI |
InChI=1S/C21H19ClN4O2/c1-3-24(4-2)20-19(15-7-5-6-8-17(15)22)16-13-14(26(27)28)9-10-18(16)25-12-11-23-21(20)25/h5-13H,3-4H2,1-2H3 |
InChI Key |
NXNGNLLWKLGQGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N3C1=NC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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